molecular formula C7H7ClO4S2 B1586236 2-(Methylsulfonyl)benzenesulfonyl chloride CAS No. 89265-35-0

2-(Methylsulfonyl)benzenesulfonyl chloride

Cat. No. B1586236
CAS RN: 89265-35-0
M. Wt: 254.7 g/mol
InChI Key: XPJTUCSESGEMOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like benzenesulfonyl chloride involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular weight of 2-(Methylsulfonyl)benzenesulfonyl chloride is 254.7 g/mol .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a similar compound, is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .


Physical And Chemical Properties Analysis

The density of 2-(Methylsulfonyl)benzenesulfonyl chloride is 1.517g/cm3 . Its boiling point is 442ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Material Preparation

2-(Methylsulfonyl)benzenesulfonyl chloride is utilized as a key building block in the synthesis of various drug candidates. A scalable process for its preparation involves a four-step sequence starting from 1,2-dichlorobenzene and methanethiol, demonstrating its utility in large-scale pharmaceutical manufacturing (Meckler & Herr, 2012).

Chemical Synthesis Techniques

In chemical synthesis, 2-(Methylsulfonyl)benzenesulfonyl chloride is synthesized using aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides. This process highlights its role in the efficient production of sulfonyl chlorides, which are significant in various chemical synthesis pathways (Kim, Ko, & Kim, 1992).

Molecular and Electronic Structure Analysis

Research into the molecular and electronic structure of compounds related to 2-(Methylsulfonyl)benzenesulfonyl chloride provides insights into their chemical behavior. For instance, studies involving sterically hindered isomeric forms of the compound reveal details about their crystal structure and kinetics, aiding in understanding their potential applications in various chemical processes (Rublova et al., 2017).

Development of Magnetic Reagents

The compound is involved in the development of recyclable magnetic reagents used in methylation/alkylation of carboxylic acids. This represents its potential in creating more sustainable and efficient chemical processes (Faisal et al., 2017).

Catalysis and Reaction Media

2-(Methylsulfonyl)benzenesulfonyl chloride is used in Friedel-Crafts sulfonylation reactions, showcasing its role in enhancing the reactivity and yield of diaryl sulfones. Its involvement in such reactions underlines its importance in developing novel catalysis methods (Nara, Harjani, & Salunkhe, 2001).

Zeolite Catalysis

The compound's use in zeolite-catalyzed sulfonylation of benzenes illustrates its application in heterogeneous catalysis, an area of significant interest in green chemistry (Laidlaw et al., 2002).

Synthesis of Novel Chemical Entities

It is used in the synthesis of novel chemical entities such as penoxsulam, highlighting its role in the development of new chemical products (Huang et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Sulfonyl fluorides, a related group of compounds, have emerged as the workhorse functional group, with diverse applications being reported. The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

properties

IUPAC Name

2-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJTUCSESGEMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370614
Record name 2-(methylsulfonyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)benzenesulfonyl chloride

CAS RN

89265-35-0
Record name 2-(methylsulfonyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)benzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

2-Methylsulfonylaniline (6.0 g; 0.035 mole) was added portionwise, with stirring, to a mixture of 30 mL of water and 30 mL of HCl. The mixture was cooled to 5° C. and sodium nitrite (2.7 g; 0.039 mole) dissolved in water (7 mL) was added dropwise maintaining the temperature between 0-5° C. After complete addition of sodium nitrite, the resulting solution was stirred at 0-5° C. for 30 minutes Sulfur dioxide was bubbled into 18 mL of HOAc for 14 min at room temperature. CuCl (0.8 g; 0.008 mole) was added and cooled to 10° C. Sulfur dioxide was bubbled through the suspension for an additional 15 min and the diazotized amine was added portionwise maintaining the temperature between 0-5° C. After the complete addition of diazotized amine, bubbling of SO2 was stopped and the green suspension was stirred at 0-5° C. for 3 hours. At the end of 3 hours, the suspension was diluted with 50 mL of water, filtered and washed three times with 10 mL of water to give, after drying in vacuum (30 in. Hg), 6.4 g (71% yield) of 2-methylsulfonylbenzenesulfonyl chloride which was characterized by its melting point and spectral data. mp 135-137° C. (lit. 133-135° C.). 1H NMR (CDCl3) δ 8.3-8.6 (m, 2H), 7.87-8.02 (m, 2H), 3.41 (s, 3H). 13C NMR (CDCl3) δ 142.94, 139.24, 136.61, 135.22, 133.58, 132.13, 45.49. CIMS (m/e) 255 (M+H+, 100%).
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6 g
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2.7 g
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30 mL
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30 mL
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Synthesis routes and methods II

Procedure details

2-Methylsulfonylaniline (48 g, 0.28 mole), was added portion-wise with stirring to 365 mL of water, 250 mL of conc. HCl and 60 mL of HOAc. The mixture was cooled to 50° C. and sodium nitrite (22.3 g; 0.32 mole) dissolved in 250 mL water, was added drop-wise with stirring maintaining the temperature between 0-5° C. After complete addition of sodium nitrite, the resulting solution was stirred for 30 minutes at 0-5° C. Sulfur dioxide was bubbled into 200 mL of glacial acetic acid at room temperature for 10 minutes CuCl2·2H2O (11 g; 0.06 mole) and CuCl (3.7 g; 0.037 mole) were added to the HOAc and cooled to 10° C. Sulfur dioxide was bubbled through the suspension for an additional 15 minutes and the diazotized amine was added portionwise with stirring keeping the temperature between 0-5° C. Sulfur dioxide was bubbled in continuously until the diazotized amine was added completely. After the complete addition of the diazotized amine, bubbling of SO2 was stopped and the green suspension was stirred at 0-5° C. for 3 hours. At the end of 3 hours, the suspension was diluted with water (300 mL), filtered and the solid washed three times with 50 mL of water. The product was dried at room temperature in vacuum (30 in. Hg) to give 46 g of 2-methylsulfonylbenzenesulfonyl chloride (61% yield) as a white solid. mp 135-137° C. (lit. 133-135° C.). 1H NMR (CDCl3) δ 8.3-8.6 (m, 2H), 7.87-8.02 (m, 2H), 3.41 (s, 3H). 13C NMR (CDCl3) δ 142.94, 139.24, 136.61, 135.22, 133.58, 132.13, 45.49. CIMS (m/e) 255 (M+H+, 100%).
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48 g
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22.3 g
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250 mL
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[Compound]
Name
CuCl2·2H2O
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11 g
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3.7 g
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200 mL
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250 mL
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365 mL
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60 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylsulfonyl)benzenesulfonyl chloride
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Citations

For This Compound
6
Citations
V Bharadwaj, MS Rahman, P Sampson… - The Journal of …, 2021 - ACS Publications
The emergence of nitroxyl (HNO) as a biological signaling molecule is attracting increasing attention. HNO-based prodrugs show considerable potential in treating congestive heart …
Number of citations: 5 pubs.acs.org
Y Byun, SR Vogel, AJ Phipps, C Carnrot… - … and Nucleic Acids, 2008 - Taylor & Francis
Nineteen lipophilic thymidine phosphate-mimicking compounds were designed and synthesized as potential inhibitors of thymidine monophosphate kinase of Bacillus anthracis, a Gram…
Number of citations: 23 www.tandfonline.com
JP TOSCANO, ART SUTTON, VJ KALISH… - ic.gc.ca
The invention provides certain bis-acylated hydroxylamine derivative compounds, pharmaceutical compositions and kits comprising such compounds, and methods of using such …
Number of citations: 2 www.ic.gc.ca
U Seneviratne, Z Huang, CW Am Ende, TW Butler… - Cell Chemical …, 2021 - cell.com
Utilizing a phenotypic screen, we identified chemical matter that increased astrocytic apoE secretion in vitro. We designed a clickable photoaffinity probe based on a pyrrolidine lead …
Number of citations: 14 www.cell.com
U Seneviratne, Z Huang, C amEnde, TW Butler… - papers.ssrn.com
Apolipoprotein E (apoE) is a 34 kDa key lipid transport protein in both the brain and the periphery. In the brain, it is produced predominantly by astrocytes and has been shown to play …
Number of citations: 0 papers.ssrn.com
PL Stright - 1956 - search.proquest.com
Acknowledgement The author wishes to express his sincere gratitude to Br. William E. Parham for his assistance, encouragement and understanding throughout the course of this …
Number of citations: 0 search.proquest.com

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